molecular formula C14H26N2O2 B3324650 tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1932311-86-8

tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B3324650
CAS No.: 1932311-86-8
M. Wt: 254.37
InChI Key: CKVUVGPTCBYZJW-UHFFFAOYSA-N
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Description

tert-Butyl ®-1-amino-8-azaspiro[45]decane-8-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction is carried out in toluene at a molar ratio of 1:1.5, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can react with different nucleophiles, leading to the substitution of the amino group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include N,N-dimethylformamide dimethyl acetal and various nucleophiles. Reaction conditions typically involve the use of organic solvents like toluene and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with N,N-dimethylformamide dimethyl acetal results in the formation of tert-butyl 2-(dimethylaminomethylidene)-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .

Scientific Research Applications

tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the position of the amino group. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl (4R)-4-amino-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVUVGPTCBYZJW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CCC[C@H]2N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

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